Ethyl 2-({[(2-nitrophenyl)sulfinyl]acetyl}oxy)benzoate
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Overview
Description
Ethyl 2-({[(2-nitrophenyl)sulfinyl]acetyl}oxy)benzoate is a complex organic compound that features a combination of ester, nitro, and sulfinyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({[(2-nitrophenyl)sulfinyl]acetyl}oxy)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-nitrobenzene sulfinyl chloride with ethyl 2-hydroxybenzoate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[(2-nitrophenyl)sulfinyl]acetyl}oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfinyl group can be oxidized to a sulfonyl group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Formation of sulfonyl derivatives.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Ethyl 2-({[(2-nitrophenyl)sulfinyl]acetyl}oxy)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-({[(2-nitrophenyl)sulfinyl]acetyl}oxy)benzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release active metabolites, which can then exert their effects on various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-({[(2-nitrophenyl)sulfonyl]acetyl}oxy)benzoate: Similar structure but with a sulfonyl group instead of a sulfinyl group.
Ethyl 2-({[(2-aminophenyl)sulfinyl]acetyl}oxy)benzoate: Similar structure but with an amino group instead of a nitro group.
Uniqueness
Ethyl 2-({[(2-nitrophenyl)sulfinyl]acetyl}oxy)benzoate is unique due to the presence of both nitro and sulfinyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 2-[2-(2-nitrophenyl)sulfinylacetyl]oxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO7S/c1-2-24-17(20)12-7-3-5-9-14(12)25-16(19)11-26(23)15-10-6-4-8-13(15)18(21)22/h3-10H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZXHNKCBPUKSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1OC(=O)CS(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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